Ethyl 2-({[3-(diethylamino)propyl]carbamoyl}amino)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate
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Overview
Description
Ethyl 2-({[3-(diethylamino)propyl]carbamoyl}amino)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[3-(diethylamino)propyl]carbamoyl}amino)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-C]pyran ring system, followed by the introduction of the carbamoyl and ethyl ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(diethylamino)propyl]carbamoyl}amino)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-({[3-(diethylamino)propyl]carbamoyl}amino)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({[3-(diethylamino)propyl]carbamoyl}amino)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-({[3-(diethylamino)propyl]carbamoyl}amino)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Thieno[2,3-C]pyran derivatives: Share a similar core structure and may exhibit comparable properties.
Carbamoyl amino compounds: Often investigated for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may offer advantages over other similar compounds in certain applications.
Properties
Molecular Formula |
C20H33N3O4S |
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Molecular Weight |
411.6 g/mol |
IUPAC Name |
ethyl 2-[3-(diethylamino)propylcarbamoylamino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C20H33N3O4S/c1-6-23(7-2)11-9-10-21-19(25)22-17-16(18(24)26-8-3)14-12-20(4,5)27-13-15(14)28-17/h6-13H2,1-5H3,(H2,21,22,25) |
InChI Key |
DMZOOLSDAYMLBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)OCC |
Origin of Product |
United States |
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